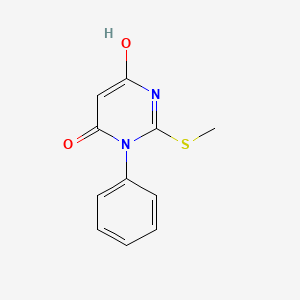![molecular formula C27H49NO2 B3722166 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3722166.png)
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione
Descripción general
Descripción
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFO, and it has been synthesized using different methods.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione has potential applications in various scientific research fields. One of the primary applications is in the field of fluorescence microscopy. DFO is used as a fluorescent probe to detect iron ions in cells and tissues. It has also been used to study the distribution of iron in the brain and other organs.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione involves its ability to chelate iron ions. DFO binds to iron ions and forms a stable complex, which can be detected using fluorescence microscopy. This mechanism has been used to study iron metabolism in cells and tissues.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione has been shown to have minimal toxicity in vitro and in vivo. It does not affect cell viability or proliferation, and it does not induce apoptosis. However, it has been shown to interfere with iron homeostasis in cells, which may have implications for iron metabolism and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione in lab experiments is its high selectivity for iron ions. It can detect iron ions in cells and tissues with high sensitivity and specificity. However, one of the limitations of using DFO is its potential interference with other metal ions, which may affect the accuracy of the results.
Direcciones Futuras
There are several future directions for research on 5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione. One of the potential applications is in the diagnosis and treatment of iron-related diseases such as iron overload and anemia. DFO can be used to study the distribution of iron in tissues and organs, which may provide insights into the mechanisms of these diseases. Another potential application is in the development of new fluorescent probes for other metal ions. DFO can serve as a template for the design and synthesis of new probes with high selectivity and sensitivity. Finally, further research is needed to understand the mechanism of action of DFO and its potential effects on iron metabolism in cells and tissues.
Conclusion:
5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione is a chemical compound that has potential applications in various scientific research fields. Its ability to chelate iron ions has made it a useful fluorescent probe for studying iron metabolism in cells and tissues. However, further research is needed to understand its mechanism of action and potential effects on iron homeostasis.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(octadecyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-23-24-25(29)21-27(2,3)22-26(24)30/h23,29H,4-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJOFJULJNJTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3722083.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3722086.png)
![2-[(2,5-dimethoxyphenyl)amino]-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3722103.png)
![6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B3722112.png)
![ethyl 4-({2-[(4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate](/img/structure/B3722115.png)
![3-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3722127.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3722156.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B3722164.png)


![5-(4-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3722185.png)
![2-[4-anilino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3722186.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3722189.png)